Structural Differentiation from an Ideal Anti-inflammatory Lead Candidate
The target compound is a positional isomer of Compound 17 (4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one), which was identified by Bansal & Thota (2016) as an ideal anti-inflammatory agent [1]. The target compound has the 4-methoxyphenyl group at the 6-position of the pyridazinone ring, whereas Compound 17 has it at the 4-position and a phenyl at the 6-position. This positional isomerism creates a distinct chemical entity with a different spatial configuration and electronic distribution, directly influencing its fit into the COX-2 active site.
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | 6-(4-methoxyphenyl); 4-unsubstituted; 2-[2-oxo-2-(4-phenylpiperazino)ethyl] |
| Comparator Or Baseline | Compound 17: 4-(4-methoxyphenyl); 6-phenyl; 2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl) |
| Quantified Difference | Positional isomer; a shift of the 4-methoxyphenyl group from position 4 to position 6, and replacement of the 6-phenyl with a proton. |
| Conditions | Chemical structure analysis |
Why This Matters
This structural variation is a critical determinant of activity; the comparator (Compound 17) demonstrated 'remarkable COX-2 selectivity' and an absence of ulcerogenic side effects, a profile for which the target compound may show a distinct spectrum, making it a valuable tool for structure-activity relationship (SAR) studies.
- [1] Bansal, R., & Thota, S. (2016). Synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones as potential anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects. Medicinal Chemistry Research, 25, 1574–1589. View Source
